molecular formula C20H19FN6 B2589255 N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 921490-42-8

N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2589255
CAS No.: 921490-42-8
M. Wt: 362.412
InChI Key: RXXFGAKUIRRHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3-Fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 921490-42-8) is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 3-fluorophenyl group at the N4 position, a phenyl group at the 1-position, and a propyl chain at N6 (Figure 1). This compound belongs to a class of molecules studied for their kinase inhibitory properties, with modifications at the N4 and N6 positions significantly influencing biological activity and physicochemical properties .

Properties

IUPAC Name

4-N-(3-fluorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6/c1-2-11-22-20-25-18(24-15-8-6-7-14(21)12-15)17-13-23-27(19(17)26-20)16-9-4-3-5-10-16/h3-10,12-13H,2,11H2,1H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXFGAKUIRRHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization to form the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor . CDK inhibitors are crucial in cancer therapy as they can disrupt cell cycle progression in tumor cells. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50_{50} values ranging from 45 to 97 nM.

Biological Probes

The compound is being explored as a biochemical probe to study enzyme functions and protein interactions. Its ability to modulate specific molecular targets makes it suitable for investigating cellular pathways involved in disease mechanisms.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties . For instance, certain derivatives have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating promising antibacterial efficacy .

Compound NameBiological ActivityIC50_{50} (nM)Application Area
This compoundCDK Inhibition45 - 97Cancer Therapy
Derivative AAntibacterial (MRSA)0.25 - 0.5 μg/mLAntimicrobial Research

Table 2: Synthesis Methods

MethodDescription
Multi-step Organic ReactionsInvolves the condensation of substituted anilines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions using solvents like ethanol or DMF and catalysts such as palladium or copper complexes.
Industrial ProductionLarge-scale batch reactions with optimized parameters; continuous flow reactors may enhance efficiency and scalability.

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A recent study synthesized several derivatives of this compound and evaluated their antibacterial properties using molecular docking techniques to predict interactions with bacterial ribosomes. The results confirmed the potential mechanism of action for these compounds against various bacterial strains .

Case Study 2: CDK Inhibition

Another investigation focused on the compound's ability to inhibit cyclin-dependent kinases involved in cell cycle regulation. The study utilized structure-activity relationship (SAR) analyses to optimize the compound's efficacy as a therapeutic agent against cancer cells, demonstrating significant promise for future clinical applications .

Mechanism of Action

The mechanism of action of N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Variations :

  • N4 Substituents :
    • 3-Fluorophenyl (Target Compound): Exhibits high inhibitory potency (IC50 ~0.4 µM) in kinase assays due to hydrophobic and electronic effects of the fluorine atom .
    • 3-Chloro-4-Methylphenyl (CAS: 878064-24-5): Lower solubility (0.5 µg/mL at pH 7.4) and moderate activity, likely due to increased hydrophobicity from the chloro and methyl groups .
    • 4-Methoxyphenyl (CAS: 1105252-79-6): Methoxy groups may enhance solubility but reduce target affinity compared to halogenated analogs .
  • N6 Substituents: Propyl (Target Compound): Balances lipophilicity and steric bulk, optimizing binding pocket interactions. Ethyl (CAS: 878064-24-5): Shorter chain length reduces hydrophobic interactions, lowering potency .

Table 1: Activity and Physicochemical Properties of Selected Analogs

Compound N4 Substituent N6 Substituent IC50 (µM) Solubility (µg/mL) Molecular Weight
Target Compound 3-Fluorophenyl Propyl 0.4 Not reported 378.41
7_3d3 Halogenated benzene* Propyl 0.4 Not reported ~380
CAS: 878064-24-5 3-Chloro-4-methylphenyl Ethyl >1.0 0.5 316.79
CAS: 1105252-79-6 4-Methoxyphenyl Pyridin-3-ylmethyl >5.0 Not reported ~400
PR5-LL-CM01 3,4-Dimethylphenyl 2-Dimethylaminoethyl 0.2 Not reported 401.51

*Note: 7_3d3 () shares the fused pyrazolo-pyrimidine core but with unspecified halogenation; its activity matches the target compound, suggesting fluorophenyl optimizes potency .

Impact of Core Structure Modifications

The fused 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine core in the target compound enhances rigidity and planar stacking in kinase binding pockets. In contrast, analogs with non-fused frameworks (e.g., 5-nitropyrimidine-2,4,6-triamine) show reduced activity, as seen in . Replacing the pyrazolo-pyrimidine with tetrahydrofuran or phenyl groups (e.g., 72d10 and 72d11) led to toxicity or decreased potency, highlighting the importance of the fused core .

Solubility and Pharmacokinetic Considerations

  • The 3-fluorophenyl group in the target compound improves solubility compared to chlorinated analogs (e.g., CAS: 878064-24-5 with 0.5 µg/mL solubility) due to fluorine’s electronegativity and reduced hydrophobicity .
  • N6-Propyl chains generally enhance membrane permeability but may require formulation optimization for bioavailability.

Biological Activity

N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities, particularly as an anticancer agent and a kinase inhibitor.

Structural Characteristics

The compound's structure includes:

  • A pyrazolo ring fused to a pyrimidine framework.
  • A 3-fluorophenyl group at the N4 position.
  • A phenyl group at the N1 position.
  • A propyl group at the N6 position.
  • Two amine groups located at the 4 and 6 positions.

This specific arrangement of functional groups contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess notable biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression. The following sections detail the specific activities of this compound.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Key findings include:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)1.74Induces apoptosis and alters cell cycle progression
HCT-116 (Colon Cancer)2.56Inhibits proliferation and promotes apoptosis
A549 (Lung Cancer)2.98Alters signaling pathways associated with growth

These results indicate strong anti-proliferative properties and suggest that this compound can effectively induce cell death in cancer cells through apoptosis.

Kinase Inhibition

The compound has also been tested for its inhibitory effects on various kinases:

Kinase TargetIC50 Value (µM)Activity
CDK20.015Potent inhibitor
c-Src0.023Significant inhibition

The low IC50 values highlight its potential as a therapeutic agent targeting specific kinases involved in tumor growth and survival.

Mechanistic Studies

Mechanistic studies have shown that this compound can influence several cellular pathways:

  • Apoptosis Induction : Flow cytometry analyses revealed that treated cancer cells showed increased levels of apoptotic markers.
  • Cell Cycle Arrest : The compound caused G1 phase arrest in MCF-7 cells, leading to reduced cell proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Antitumor Activity : A study published in Molecules reported that derivatives including N4-(3-fluorophenyl)-1-phenyl-N6-propyl exhibited promising antitumor activities against multiple cancer cell lines using the MTT assay .
  • Kinase Inhibition Evaluation : Research conducted on various derivatives demonstrated that modifications in the pyrazolo[3,4-d]pyrimidine scaffold significantly impacted kinase inhibitory activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodology : Microwave-assisted three-component synthesis is a common approach for pyrazolo[3,4-d]pyrimidine derivatives. For example, substituted anilines react with hydrazine derivatives and carbonyl compounds under microwave irradiation (60–100°C, 15–30 min) to yield core structures with >50% efficiency . Sequential substitution at the N4 and N6 positions can be achieved using nucleophilic aromatic substitution (SNAr) with fluorophenyl and propylamine groups under reflux in ethanol or DMF .
  • Validation : Purity is confirmed via HPLC (>98%), and intermediates are characterized by <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis (e.g., C: ±0.3%, H: ±0.1%, N: ±0.2% deviation from theoretical values) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodology :

  • NMR Analysis : <sup>1</sup>H NMR typically shows aromatic proton signals at δ 7.2–8.5 ppm (fluorophenyl and phenyl substituents) and NH2 protons at δ 5.5–6.0 ppm. <sup>13</sup>C NMR confirms carbonyl (C=O) and aromatic carbons, with fluorine-induced splitting observed in <sup>19</sup>F NMR .
  • Elemental Analysis : Calculated vs. experimental C/H/N ratios (e.g., C: 61.63% vs. 61.50%) validate stoichiometry .
    • Advanced Techniques : X-ray crystallography or HRMS (High-Resolution Mass Spectrometry) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Challenges : The compound’s low solubility (predicted logP ~3.5) limits bioavailability.
  • Solutions :

  • Prodrug Design : Introduce phosphate or PEG groups at the NH2 positions to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO:water (1:4) or cyclodextrin-based formulations to improve aqueous stability .
  • Structural Modifications : Replace the 3-fluorophenyl group with a morpholine or piperazine moiety to reduce crystallinity .

Q. How does substituent variation at N4 and N6 positions affect biological activity?

  • SAR Insights :

  • N4-(3-Fluorophenyl) : Enhances target binding via hydrophobic and halogen-bonding interactions (e.g., PRMT5 inhibition IC50 < 100 nM) .
  • N6-Propyl : Balances lipophilicity and metabolic stability. Longer alkyl chains (e.g., butyl) increase cytotoxicity but reduce selectivity .
    • Experimental Validation :
  • Kinase Assays : Compare inhibitory activity against FGFR1/EGFR using ATP-competitive ELISA (IC50 values) .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular accumulation in tumor cell lines .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50 values for PRMT5 inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Mitigation :

  • Standardized Protocols : Use uniform ATP concentrations (1 mM) and buffer systems (pH 7.4) .
  • Orthogonal Assays : Confirm results via Western blot (substrate methylation levels) and isothermal titration calorimetry (binding affinity) .

Analytical and Safety Considerations

Q. What analytical methods ensure batch-to-batch consistency?

  • Quality Control :

  • HPLC-PDA : Monitor purity (>99%) with a C18 column (acetonitrile/water gradient, λ = 254 nm) .
  • DSC (Differential Scanning Calorimetry) : Verify melting point consistency (e.g., 276–278°C) to detect polymorphic variations .
    • Impurity Profiling : LC-MS identifies byproducts (e.g., dehalogenated or oxidized derivatives) .

Q. What safety precautions are critical during handling?

  • Hazards : Acute oral toxicity (LD50 < 500 mg/kg) and skin irritation (GHS Category 2) .
  • Protocols :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation exposure .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.